6-Chloro-N-(5-{[1,2,4]triazolo[4,3-A]pyridin-3-YL}pentyl)-1H-indole-2-carboxamide
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Overview
Description
6-Chloro-N-(5-{[1,2,4]triazolo[4,3-A]pyridin-3-YL}pentyl)-1H-indole-2-carboxamide is a complex organic compound that features a unique combination of indole, triazole, and pyridine moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-N-(5-{[1,2,4]triazolo[4,3-A]pyridin-3-YL}pentyl)-1H-indole-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the indole-2-carboxamide core, followed by the introduction of the 6-chloro substituent. The triazole and pyridine moieties are then incorporated through cyclization reactions. Common reagents used in these steps include chlorinating agents, cyclization catalysts, and various solvents to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-N-(5-{[1,2,4]triazolo[4,3-A]pyridin-3-YL}pentyl)-1H-indole-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as alkyl or aryl groups .
Scientific Research Applications
6-Chloro-N-(5-{[1,2,4]triazolo[4,3-A]pyridin-3-YL}pentyl)-1H-indole-2-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential interactions with biological macromolecules.
Medicine: It is investigated for its potential therapeutic effects, including antimicrobial, antiviral, and anticancer activities.
Industry: It is used in the development of new materials and as a catalyst in various chemical processes .
Mechanism of Action
The mechanism of action of 6-Chloro-N-(5-{[1,2,4]triazolo[4,3-A]pyridin-3-YL}pentyl)-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 6-Chloro-[1,2,4]triazolo[4,3-b]pyridazine
- 6-Chloro-1,2,4-triazolo[4,3-a]pyrazine
- [1,2,4]Triazolo[4,3-a]quinoxaline
Uniqueness
6-Chloro-N-(5-{[1,2,4]triazolo[4,3-A]pyridin-3-YL}pentyl)-1H-indole-2-carboxamide is unique due to its specific combination of functional groups and structural features.
Properties
Molecular Formula |
C20H20ClN5O |
---|---|
Molecular Weight |
381.9 g/mol |
IUPAC Name |
6-chloro-N-[5-([1,2,4]triazolo[4,3-a]pyridin-3-yl)pentyl]-1H-indole-2-carboxamide |
InChI |
InChI=1S/C20H20ClN5O/c21-15-9-8-14-12-17(23-16(14)13-15)20(27)22-10-4-1-2-6-18-24-25-19-7-3-5-11-26(18)19/h3,5,7-9,11-13,23H,1-2,4,6,10H2,(H,22,27) |
InChI Key |
NSGOIAWXJGOFQQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NN=C(N2C=C1)CCCCCNC(=O)C3=CC4=C(N3)C=C(C=C4)Cl |
Origin of Product |
United States |
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